molecular formula C22H26N2O2 B2436684 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol CAS No. 1018146-63-8

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol

Cat. No.: B2436684
CAS No.: 1018146-63-8
M. Wt: 350.462
InChI Key: FFCBFEQHRKPFJW-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is a complex organic compound that features a benzimidazole ring fused with a cyclopropyl group and a phenoxypropanol moiety

Scientific Research Applications

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole ring. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole core. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.

The phenoxypropanol moiety is often synthesized separately through the reaction of phenol with epichlorohydrin, followed by the introduction of the isopropyl group via alkylation. The final step involves coupling the benzimidazole and phenoxypropanol intermediates under basic conditions, typically using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like halides or amines replace the methylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological macromolecules, potentially inhibiting their function. The phenoxypropanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxypropan-2-ol: A simpler analog with similar structural features but lacking the benzimidazole and cyclopropyl groups.

    2-Methoxyphenyl isocyanate: Another compound with a phenoxy group, used in different chemical applications.

Uniqueness

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is unique due to the presence of the cyclopropylbenzimidazole moiety, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)16-9-11-19(12-10-16)26-14-18(25)13-24-21-6-4-3-5-20(21)23-22(24)17-7-8-17/h3-6,9-12,15,17-18,25H,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCBFEQHRKPFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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